3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. The structure consists of a thieno[2,3-d]pyrimidine core with a 2-methoxyphenyl group at the 3-position and two methyl groups at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene with an appropriate aldehyde to form the thieno[2,3-d]pyrimidine core. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular pathways .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with anti-parasitic and anti-tumor properties.
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Uniqueness
3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
CAS No. |
372496-38-3 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O2S/c1-9-10(2)20-14-13(9)15(18)17(8-16-14)11-6-4-5-7-12(11)19-3/h4-8H,1-3H3 |
InChI Key |
MXCYQDAXUHCUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C3=CC=CC=C3OC)C |
solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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